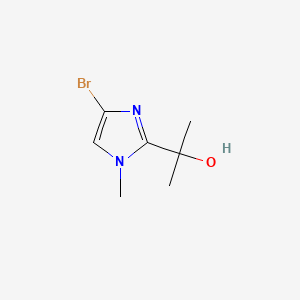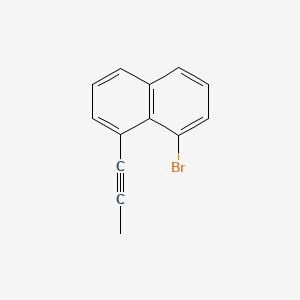![molecular formula C10H10IN3O2 B13925967 Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of iodine and methyl groups in the structure can significantly influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions One common method involves the use of 2-aminopyrazine and ethyl 2-bromoacetate as starting materials The reaction proceeds through a nucleophilic substitution followed by cyclization to form the imidazo[1,2-a]pyrazine core
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems to enhance the efficiency and yield of the reaction. The use of microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the iodine.
Substitution: Formation of substituted derivatives with various functional groups replacing the iodine.
Aplicaciones Científicas De Investigación
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The presence of the iodine atom can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-chloro-8-methylimidazo[1,2-a]pyrazine-2-carboxylate
- Ethyl 6-bromo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate
- Ethyl 6-fluoro-8-methylimidazo[1,2-a]pyrazine-2-carboxylate
Uniqueness
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to different interaction profiles with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H10IN3O2 |
|---|---|
Peso molecular |
331.11 g/mol |
Nombre IUPAC |
ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H10IN3O2/c1-3-16-10(15)7-4-14-5-8(11)12-6(2)9(14)13-7/h4-5H,3H2,1-2H3 |
Clave InChI |
JFJRQMMLFROTIW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN2C=C(N=C(C2=N1)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13925887.png)
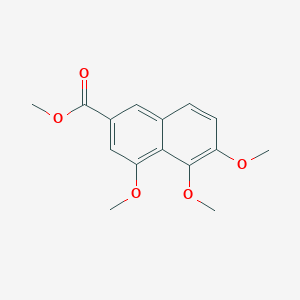
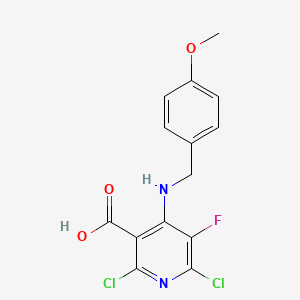

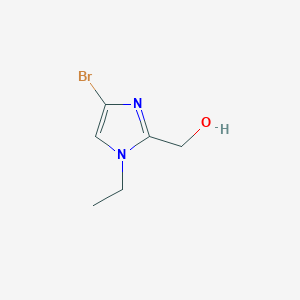
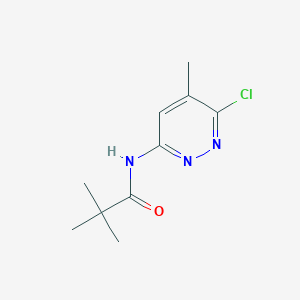

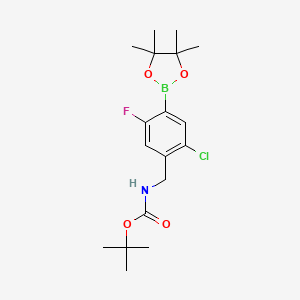

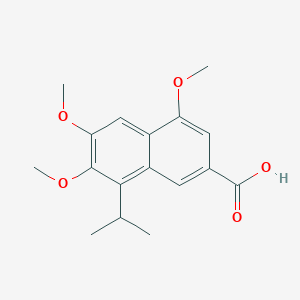
![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)
